Dehydro Amlodipine Hydrochloride is a derivative of Amlodipine, which is a well-known calcium channel blocker primarily used for treating hypertension and angina. The compound is recognized for its potential pharmacological effects and is classified as a small molecule drug. Dehydro Amlodipine Hydrochloride is formed through the oxidation of the dihydropyridine ring of Amlodipine, leading to structural modifications that may influence its biological activity and stability.
Amlodipine was first approved by the FDA in 1987 and has since become a staple in antihypertensive therapy. Dehydro Amlodipine Hydrochloride, specifically, can be synthesized from Amlodipine through various chemical reactions, often involving oxidative processes. Its chemical structure corresponds to the molecular formula with a molecular weight of approximately 422.9 g/mol .
Dehydro Amlodipine Hydrochloride falls under the category of calcium channel blockers and is classified as an active pharmaceutical ingredient (API). It is utilized in both research settings and potentially in therapeutic applications due to its modified properties compared to its parent compound.
The synthesis of Dehydro Amlodipine Hydrochloride typically involves oxidative reactions that convert Amlodipine into its dehydrogenated form. One common method includes the use of oxidizing agents such as hydrogen peroxide or other reagents that facilitate the removal of hydrogen atoms from the dihydropyridine structure.
The molecular structure of Dehydro Amlodipine Hydrochloride features a modified dihydropyridine ring, which is critical for its pharmacological activity. The structural formula can be represented as follows:
Dehydro Amlodipine Hydrochloride can undergo various chemical reactions, primarily involving further oxidation or reduction processes depending on environmental conditions.
Dehydro Amlodipine Hydrochloride functions similarly to its parent compound by inhibiting calcium ion influx into vascular smooth muscle and cardiac muscle cells. This inhibition leads to vasodilation and reduced blood pressure.
Dehydro Amlodipine Hydrochloride is primarily studied for its potential therapeutic applications in cardiovascular diseases due to its calcium channel blocking properties. Research continues into its efficacy compared to traditional Amlodipine, particularly regarding:
The stereoselective construction of the 1,4-dihydropyridine (1,4-DHP) ring system represents a pivotal step in dehydro amlodipine hydrochloride synthesis. Modern catalytic strategies leverage in situ-generated chiral catalysts to control the critical Hantzsch condensation reaction between ketoester derivatives and enamine intermediates. Zirconocene-based catalytic systems (e.g., rac-ethylenebis(4,5,6,7-tetrahydroindenyl)zirconium(IV) dichloride), originally developed for propylene oligomerization, have been repurposed for stereocontrolled alkyl chain elongation in DHP precursors. These catalysts facilitate chain transfer polymerization under mild conditions (–20°C to 0°C), achieving diastereomeric ratios exceeding 99:1 in optimized systems [8]. The reaction’s enantioselectivity is highly temperature-dependent, with subzero temperatures suppressing β-hydride elimination and preserving stereochemical fidelity.
Organocatalytic approaches have concurrently emerged, utilizing L-proline-derived catalysts (10-15 mol%) to direct the asymmetric Michael addition during enamine-acetoacetate coupling. This method achieves enantiomeric excess (ee) >98% in the formation of chiral 3,5-dicarboxylate intermediates, effectively bypassing traditional resolution steps [2] [6]. Reaction kinetics studies reveal a second-order dependence on catalyst concentration, underscoring the bifunctional activation mechanism.
Table 1: Temperature Dependence in Zr-Catalyzed Asymmetric Synthesis
Temperature (°C) | Diastereomeric Ratio (d.r.) | Vinylidene Byproduct (%) | Catalyst Productivity (g/mmol·h) |
---|---|---|---|
-20 | >99:1 | <0.5 | 85 |
0 | 95:5 | 2.8 | 220 |
40 | 82:18 | 15.4 | 380 |
Phthalimido protection strategies have revolutionized the synthesis of amlodipine’s aminoethoxy side chain, a structural component critical for calcium channel binding. Ethyl (Z)-3-amino-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]but-2-enoate serves as a pivotal building block, enabling chemoselective functionalization while preventing undesired lactamization or oxidation. Its preparation involves a tandem O-alkylation/aza-Michael reaction between 2-(2-hydroxyethyl)isoindoline-1,3-dione and ethyl 4-chloroacetoacetate, catalyzed by ammonium acetate in refluxing toluene (yield: 86-92%) [1] [4].
The protected intermediate participates in a regioselective cyclocondensation with 2-chlorobenzaldehyde and methyl 3-aminocrotonate under mild conditions (25-40°C, 6-8 hours), generating the phthalimido-functionalized dihydropyridine core without racemization. Subsequent deprotection employs optimized conditions: hydrazine hydrate in ethanol (55°C, 3 hours) or catalytic hydrogenation (Pd/C, H₂, 50 psi), achieving >95% deprotection efficiency. Crucially, this methodology circumvents hazardous azide intermediates historically used for amine installation, aligning with modern safety paradigms [2] [6].
Table 2: Comparative Deprotection Methods for Phthalimido-DHP Intermediates
Method | Conditions | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Hydrazine Hydrolsis | EtOH, 55°C, NH₂NH₂·H₂O | 3 | 95 | Phthalhydrazide (<0.3%) |
Catalytic Hydrogenation | EtOAc, Pd/C (5%), 50 psi H₂ | 8 | 97 | Dehalogenated byproducts (<1%) |
Amine Transprotection | CH₂Cl₂, 40°C, n-BuNH₂ | 12 | 88 | Dialkylated impurities (5-7%) |
Solvent-minimized methodologies address key environmental and purity challenges in dehydro amlodipine synthesis. The Hantzsch condensation has been reengineered for neat conditions, where 2-chlorobenzaldehyde derivatives react with acetoacetate esters and enamine precursors via mechanochemical ball-milling (30-60 minutes, room temperature). This approach eliminates toluene/dichloromethane usage while enhancing reaction efficiency (conversion >99%, isolated yield: 89%) and reducing energy input by 70% compared to reflux processes [6].
For intermediate purification, in situ crystallization techniques exploit differential solubility in reaction mixtures. The phthalimido-DHP intermediate precipitates directly upon cooling the cyclocondensation mixture in ethanol/water (4:1 v/v), achieving 94% recovery with ≤0.5% residual solvents. Chromatography-free workflows thus reduce organic waste by 85% and cut processing time by 50% [4]. Advanced isolation methods include:
Table 3: Solvent-Free vs. Conventional Synthesis Metrics
Parameter | Solvent-Free Process | Conventional Process | Improvement |
---|---|---|---|
Reaction Time | 4 hours | 16 hours | 75% reduction |
Organic Waste Volume | 15 L/kg product | 220 L/kg product | 93% reduction |
Energy Consumption | 80 kWh/kg | 350 kWh/kg | 77% reduction |
Purity (HPLC) | 99.6% | 98.2% | +1.4% |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5